(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol (2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1511203-24-9
VCID: VC4261813
InChI: InChI=1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3
SMILES: CC(C)(C1=NC=CC(=N1)CO)OC
Molecular Formula: C9H14N2O2
Molecular Weight: 182.223

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol

CAS No.: 1511203-24-9

Cat. No.: VC4261813

Molecular Formula: C9H14N2O2

Molecular Weight: 182.223

* For research use only. Not for human or veterinary use.

(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol - 1511203-24-9

Specification

CAS No. 1511203-24-9
Molecular Formula C9H14N2O2
Molecular Weight 182.223
IUPAC Name [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol
Standard InChI InChI=1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3
Standard InChI Key HHSRLGQRMKBEKQ-UHFFFAOYSA-N
SMILES CC(C)(C1=NC=CC(=N1)CO)OC

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its IUPAC name, [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol, reflects the methoxypropan-2-yl group at position 2 and the hydroxymethyl group at position 4 of the pyrimidine core . Key identifiers include:

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol
SMILESCC(C)(C1=NC=CC(=N1)CO)OC
InChI KeyHHSRLGQRMKBEKQ-UHFFFAOYSA-N
PubChem CID79198542

The three-dimensional structure features a planar pyrimidine ring with steric bulk introduced by the methoxypropan-2-yl group, which may influence intermolecular interactions in synthetic or biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The primary synthesis route involves functionalizing a 4-substituted pyrimidine precursor. A reported method includes:

  • Substrate Preparation: 4-Chloropyrimidine or 4-hydroxymethylpyrimidine as starting materials.

  • Nucleophilic Substitution: Reaction with 2-methoxypropan-2-ol in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) at 80–100°C.

  • Purification: Column chromatography or recrystallization to isolate the product.

Reaction parameters critically affect yield and purity. For instance, prolonged heating (>12 hours) may degrade the hydroxymethyl group, necessitating optimized conditions.

Key Reaction Metrics

ParameterOptimal Condition
Temperature80–90°C
Catalyst Concentration5–10 mol%
Reaction Time8–10 hours
Yield60–75% (reported ranges)

Research Gaps and Future Directions

  • Bioactivity Profiling: No in vitro or in vivo studies have been published. Screening against cancer cell lines or microbial pathogens is warranted.

  • Structural Optimization: Modifying the methoxypropan-2-yl or hydroxymethyl groups could enhance target selectivity.

  • Safety Assessments: Acute and chronic toxicity studies are needed for industrial or pharmaceutical applications.

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